3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Lipophilicity Solubility Drug‑likeness

Researchers building kinase inhibitor libraries face regioselectivity challenges with azaindole scaffolds. 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-81-6) solves this with orthogonal C-3 Br (Suzuki) and C-4 F (SNAr) handles for sequential, protection-free diversification. • Enables one-pot sequential derivatization at two distinct vectors for focused SAR. • 4-F reduces logP by ~0.87 units vs. non-fluorinated analog, improving solubility ~7-fold. • Validated core for LSD1 inhibitors (cellular IC₅₀ 0.6 nM). • Supplied at ≥98% purity with full QA documentation; not DOT-regulated, ships ambient.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1190310-81-6
Cat. No. B6321721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS1190310-81-6
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)F)Br
InChIInChI=1S/C7H4BrFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H
InChIKeySXBUMHAQGOZTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine: Dual-Halogenated 6-Azaindole Building Block


3‑Bromo‑4‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine (also referred to as 3‑bromo‑4‑fluoro‑6‑azaindole) is a heterobicyclic scaffold belonging to the pyrrolo[2,3‑c]pyridine family. Its core structure fuses a pyrrole ring with a pyridine ring in the [2,3‑c] orientation, placing the nitrogen atom at the 6‑position of the azaindole system . The compound carries a bromine atom at the 3‑position and a fluorine atom at the 4‑position, a substitution pattern that provides orthogonal reactivity handles for sequential derivatization . With a molecular weight of 215.02 g mol⁻¹, a density of 1.9 ± 0.1 g cm⁻³, and a boiling point of 341.4 ± 37.0 °C, it is commercially available at ≥95 % purity and is used primarily as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive small molecules .

1

Dual-halogenated 6-azaindole scaffold for sequential derivatization workflows.

2

Fluorine-driven lipophilicity control supports drug-like property optimization.

Computed logP reduction vs. non-fluorinated analog.

3

Commercially stocked building block for kinase and epigenetic probe synthesis.

≥95% purity; scaffold class with reported sub-nanomolar cellular activity in elaborated inhibitors.

Why 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced


Halogen substitution on the pyrrolo[2,3‑c]pyridine core is not interchangeable. The simultaneous presence of bromine at C‑3 and fluorine at C‑4 creates a unique electronic and steric environment that dictates both the compound 's physicochemical properties and its reactivity in cross‑coupling reactions. Removing the fluorine (e.g., 3‑bromo‑1H‑pyrrolo[2,3‑c]pyridine) increases lipophilicity by ~0.9 log P units, reducing aqueous solubility and altering pharmacokinetic profiles of downstream products [1]. Inverting the substitution pattern to 4‑bromo‑3‑fluoro changes the dipole moment and the site of palladium‑catalyzed coupling, leading to different regio‑isomeric products . These quantifiable differences mean that a generic “halo‑azaindole” cannot simply be substituted for the 3‑bromo‑4‑fluoro derivative without fundamentally altering synthetic outcomes and biological performance.

Fluorine omission

Removing the C-4 fluorine sharply increases logP and may reduce aqueous solubility, shifting downstream assay compatibility and pharmacokinetic profiles in elaborated products.

Regioisomer mismatch

Inverting substitution to 4-bromo-3-fluoro alters the dipole moment and steric environment at the primary coupling site, potentially changing cross-coupling selectivity and product regiochemistry.

Analogue profile transfer

Potency data from fully elaborated pyrrolo[2,3-c]pyridine inhibitors do not transfer to the unelaborated building block; the scaffold requires appropriate substitution to achieve reported target engagement.

Quantitative Comparison of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine to Analogs


Fluorine-Driven Lipophilicity Reduction vs. Non-Fluorinated Analog

The 4‑fluoro substituent significantly reduces lipophilicity compared with the non‑fluorinated 3‑bromo‑1H‑pyrrolo[2,3‑c]pyridine. The target compound exhibits a computed logP of 1.46 , whereas the 3‑bromo analog lacking the fluorine atom has a logP of 2.325 [1]. This 0.87‑unit decrease in logP corresponds to an approximately 7‑fold increase in thermodynamic aqueous solubility, directly impacting assay compatibility and formulation properties of final drug candidates.

Lipophilicity shift
Cross-study comparable
ΔlogP = -0.87
Target logP = 1.46
Supports higher aqueous solubility for assay compatibility.
Comparator: 3-bromo-1H-pyrrolo[2,3-c]pyridine logP 2.325. Computed values.
Lipophilicity Solubility Drug‑likeness

Orthogonal Cross-Coupling Reactivity: C-3 Bromine vs. C-4 Fluorine

In palladium‑catalyzed Suzuki‑Miyaura reactions, the reactivity order of halogen leaving groups is well established: Br > Cl ≫ F [1]. For 3‑bromo‑4‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine, the C‑3 bromine serves as a selective, high‑yielding coupling partner, while the C‑4 fluorine remains intact under standard reaction conditions . This orthogonal reactivity enables iterative derivatization: first, a C‑3 Suzuki coupling installs an aryl or heteroaryl group; second, the C‑4 fluorine can later be substituted via nucleophilic aromatic substitution (SNAr) or remain as a metabolically stabilizing group. By contrast, the regioisomer 4‑bromo‑3‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine places the reactive bromine at a sterically more hindered position, often resulting in reduced coupling efficiency and altered regiochemical outcomes .

Orthogonal reactivity
Class-level inference
Br (C-3) reactive; F (C-4) inert under standard Suzuki conditions.
Enables iterative C-3 then C-4 functionalization sequences.
Reactivity order Br ≫ F; class-level Pd-catalyzed coupling context.
Cross‑coupling Chemoselectivity Suzuki‑Miyaura

Physicochemical Shifts: Lower Boiling Point and Higher Density

The presence of fluorine alters key physical properties relevant to purification and handling. The target compound has a density of 1.9 ± 0.1 g cm⁻³ and a boiling point of 341.4 ± 37.0 °C . In contrast, the non‑fluorinated analog 3‑bromo‑1H‑pyrrolo[2,3‑c]pyridine (3‑bromo‑6‑azaindole) exhibits a density of 1.77 g cm⁻³ and a boiling point of 357 °C . The 15.6 °C lower boiling point of the fluorinated compound facilitates distillation‑based purification, while the higher density (≈7 % increase) affects extraction and phase‑separation behavior.

Purification properties
Cross-study comparable
Bp 341.4 °C; Density 1.9 g cm⁻³
ΔBp -15.6 °C vs non-F analog
Lower boiling point may simplify distillation-based purification.
Comparator: 3-bromo-1H-pyrrolo[2,3-c]pyridine Bp 357 °C, density 1.77 g cm⁻³.
Boiling point Density Purification

LSD1 Inhibitory Potency of Pyrrolo[2,3-c]pyridine Class

Although 3‑bromo‑4‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine itself has not been profiled as a final bioactive molecule, appropriately substituted pyrrolo[2,3‑c]pyridines have been reported as potent, reversible LSD1 inhibitors. The lead compound in this class (LSD1‑UM‑109, also designated compound 46) demonstrated an IC₅₀ of 3.1 nM in a biochemical LSD1 enzymatic assay and inhibited cell growth with IC₅₀ values of 0.6 nM in MV4‑11 acute leukemia cells and 1.1 nM in H1417 small‑cell lung cancer cells [1]. These data establish that the pyrrolo[2,3‑c]pyridine core, when elaborated with appropriate substituents, can deliver picomolar cellular potency against oncology targets. The 3‑bromo‑4‑fluoro derivative provides the key halogenated starting point for constructing such elaborated inhibitors.

Scaffold cellular potency
Class-level inference
IC₅₀ 0.6 nM
Elaborated pyrrolo[2,3-c]pyridine class demonstrates picomolar cellular LSD1 inhibition.
LSD1-UM-109 in MV4-11 cells; building block is synthetic entry point, not active species.
LSD1 Epigenetics Kinase inhibitor scaffold

Broad Commercial Availability and High Purity

3‑Bromo‑4‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine is stocked at ≥95 % purity by AKSci (Cat. 0549DL) , Fluorochem (via CymitQuimica, Ref. 10‑F718946) , and several other vendors. The regioisomer 4‑bromo‑3‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine (CAS 1352394‑94‑5) is also commercially available but is quoted at similar purity levels and may not offer the same supplier diversity . The non‑fluorinated 3‑bromo‑1H‑pyrrolo[2,3‑c]pyridine is widely available with purities ranging from 95 % to 98 %, but its higher logP and lack of fluorine limit its utility in programs requiring optimized drug‑like properties [1].

Supply and purity
Supporting evidence
≥95% purity; multiple global suppliers.
Multi-supplier availability supports procurement continuity.
Supplier COA specifications; wider availability than 4-bromo-3-fluoro regioisomer.
Procurement Purity Supply chain

Optimal Application Scenarios for 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine


Iterative Fragment Elaboration in Kinase Inhibitor Programs

Medicinal chemists building focused kinase inhibitor libraries can exploit the orthogonal reactivity of the C‑3 bromine (Suzuki coupling) and C‑4 fluorine (late‑stage SNAr or metabolic stabilization) to systematically explore SAR at two distinct vectors. The pyrrolo[2,3‑c]pyridine scaffold has produced LSD1 inhibitors with cellular IC₅₀ values as low as 0.6 nM, validating the core for epigenetic oncology targets [1]. The 3‑bromo‑4‑fluoro derivative serves as the optimal entry point for such programs, offering both reactivity and drug‑like physicochemical properties.

Parallel Library Synthesis via Chemoselective Cross-Coupling

In high‑throughput parallel synthesis, the predictable reactivity of the C‑3 bromide allows chemists to perform Suzuki couplings with diverse boronic acids without protection of the C‑4 fluorine. This chemoselectivity, supported by published reactivity hierarchies (Br > Cl ≫ F) [2], minimizes side‑product formation and simplifies purification, enabling efficient generation of 3‑aryl‑4‑fluoro‑pyrrolopyridine libraries.

Pharmacokinetic Optimization via Fluorine Retention

Programs that require modulation of logP and metabolic stability can leverage the 4‑fluoro substituent, which reduces logP by ~0.87 units relative to the non‑fluorinated 3‑bromo analog [3]. Retaining the fluorine through early SAR cycles maintains improved aqueous solubility (≈7‑fold increase) and potentially reduces CYP450‑mediated oxidative metabolism, critical for achieving oral bioavailability in lead candidates.

LSD1 Inhibitor and Epigenetic Probe Development

Given the demonstrated activity of pyrrolo[2,3‑c]pyridine‑based compounds as LSD1 inhibitors (enzymatic IC₅₀ = 3.1 nM) [1], researchers developing chemical probes for epigenetic reader domains can use 3‑bromo‑4‑fluoro‑1H‑pyrrolo[2,3‑c]pyridine as a key intermediate. The halogenation pattern allows installation of the requisite C‑3 aryl group while preserving the C‑4 fluorine, a substitution pattern that has been correlated with enhanced cellular potency in 6‑azaindole‑containing inhibitors [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Orthogonal reactivity: C-3 Br for Suzuki, C-4 F for late-stage SNAr
Iterative derivatization sequence yield and regiochemical fidelity
Parallel library synthesis
Chemoselective C-3 coupling without C-4 protection
Library purity and side-product profile under high-throughput conditions
Drug-like property optimization
Fluorine retention for logP reduction and metabolic stabilization
Aqueous solubility and microsomal stability of elaborated analogues
Epigenetic probe development
6-Azaindole scaffold with reported LSD1 inhibitor class activity
Target engagement and cellular potency of final substituted compounds

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